molecular formula C6H11NO3 B12122360 (2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid

Cat. No.: B12122360
M. Wt: 145.16 g/mol
InChI Key: NIKRPQUOBKTPNA-UHNVWZDZSA-N
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Description

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid Its unique stereochemistry and functional groups make it an interesting subject for research in organic chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the stereoselective manipulation of precursor molecules. One common method starts with the chiral pool approach, using naturally occurring amino acids as starting materials. The synthesis involves several steps, including protection and deprotection of functional groups, stereoselective reductions, and cyclization reactions.

For example, a typical synthetic route might involve the following steps:

    Protection of the amino group: Using a protecting group like Boc (tert-butoxycarbonyl) to protect the amino group.

    Formation of the pyrrolidine ring: Cyclization of the protected amino acid derivative to form the pyrrolidine ring.

    Introduction of the methoxy group: This can be achieved through nucleophilic substitution reactions.

    Deprotection: Removal of the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,3R)-3-methoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

NIKRPQUOBKTPNA-UHNVWZDZSA-N

Isomeric SMILES

CO[C@@H]1CCN[C@@H]1C(=O)O

Canonical SMILES

COC1CCNC1C(=O)O

Origin of Product

United States

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